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The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical

component in the signaling pathways of pain and olfaction. Human genetic studies have

solidified its importance: loss-of-function mutations lead to a congenital indifference to pain

(CIP) and anosmia, while gain-of-function mutations result in severe pain disorders.[1][2][3][4]

This makes Nav1.7 a highly validated target for novel analgesics. Nav1.7 knockout (KO) mouse

models are indispensable tools for investigating the channel's function, understanding pain and

olfactory mechanisms, and for the preclinical validation of selective Nav1.7 inhibitors.[4]

These notes provide an overview of the generation, phenotype, and applications of Nav1.7 KO

mice, along with detailed protocols for key experiments.

Generation of Nav1.7 Knockout Mouse Models
Initial attempts to create global Nav1.7 knockout mice revealed a neonatal-lethal phenotype,

largely attributed to the inability of pups to feed due to anosmia. However, specific genetic and

husbandry strategies have since enabled the creation of viable global KO mice that survive to

adulthood.

To circumvent the lethality and to study the channel's role in specific cell types, conditional

knockout (cKO) models are widely used. These are typically generated using the Cre-loxP
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system, where the Scn9a gene is flanked by loxP sites ("floxed"). By crossing these mice with

strains expressing Cre recombinase under the control of tissue-specific promoters (e.g., Advillin

for sensory neurons, Wnt1 for neural crest derivatives, or Nav1.8 for nociceptors), researchers

can delete Nav1.7 in specific neuronal populations.

Nav1.7 flox/flox Mouse
(Scn9a flanked by loxP sites)

F1 Generation
(Nav1.7 flox/+ ; Cre/+)

Cross

Tissue-Specific Cre Mouse
(e.g., Advillin-Cre)

Cross

Conditional Knockout (cKO)
(Nav1.7 flox/flox ; Cre/+)

Nav1.7 deleted in target tissue

Intercross

Littermate Control
(Nav1.7 flox/flox ; +/+)

Intercross
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Conditional knockout mouse breeding strategy.

Phenotype of Nav1.7 Knockout Mice
Global Nav1.7 KO mice that survive to adulthood are anatomically normal but exhibit a

phenotype that strikingly mirrors human CIP.

Pain Insensitivity: The most prominent feature is a complete lack of response to a wide range

of painful stimuli, including acute thermal, mechanical, and chemical insults. They also fail to

develop thermal hyperalgesia in inflammatory pain models, such as after Complete Freund's

Adjuvant (CFA) injection.

Anosmia: KO mice are unable to smell, which is the primary cause of the initial neonatal

lethality due to the inability to locate the mother's nipple for feeding. This is consistent with

findings that Nav1.7 is the predominant sodium channel in olfactory sensory neurons.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b12380016?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Normal Motor Function and Tactile Sensation: Despite the profound pain deficit, these mice

show no defects in overall movement or sensitivity to non-painful mechanical stimuli.

Electrophysiology: While nociceptor activity is not entirely silenced, there are significant

reductions. Whole-cell patch-clamp recordings from dorsal root ganglion (DRG) neurons of

KO mice show a decrease in tetrodotoxin (TTX)-sensitive sodium currents. Similarly,

mechanically-evoked action potential firing in C-fibers is reduced but not completely

eliminated.

Quantitative Data Summary
The tables below summarize key findings from behavioral and electrophysiological studies

comparing Nav1.7 KO mice with their wild-type (WT) or heterozygous (HET) littermates.

Table 1: Nociceptive Behavioral Assays
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Assay Stimulus
Nav1.7 KO
Response

WT/HET
Control
Response

Reference

Hot Plate Test 52°C Thermal

No withdrawal

(reached 30s

cutoff)

~7-10 seconds

withdrawal

latency

Tail Clip Test
Mechanical

Pressure

No response

(reached 10s

cutoff)

~1-2 seconds

response latency

Formalin Test

(Phase I)

5% Formalin

Injection

Near-zero

flinching/licking

time

Significant

flinching/licking

Formalin Test

(Phase II)

5% Formalin

Injection

Near-zero

flinching/licking

time

Significant

flinching/licking

CFA-Induced

Hyperalgesia

Radiant Heat

(Post-CFA)

No change from

baseline latency

Significant

decrease in

withdrawal

latency

Hargreaves Test
Radiant Heat

(0.6°C/s ramp)

Increased

withdrawal

latency

Lower withdrawal

latency

Table 2: Electrophysiological Properties of DRG
Neurons
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Parameter Nav1.7 KO Neurons
WT Control
Neurons

Reference

TTX-Sensitive Na+

Current

Reduced but not

eliminated

Normal fast-

inactivating current

Mechanically-Evoked

Spiking (C-fibers)

Reduced firing

frequency

Normal firing

frequency

Noxious Stimuli-

Evoked Spikes

Essentially normal

nociceptor activity

Normal nociceptor

activity

Application Notes
Nav1.7 KO mouse models are crucial for:

Validating Nav1.7 as a Pain Target: The profound analgesic phenotype of KO mice provides

the foundational in vivo validation for targeting Nav1.7 in pain drug discovery.

Assessing Drug Specificity: These models serve as the ultimate benchmark for confirming

the on-target effects of a putative Nav1.7 inhibitor. A truly selective compound should

phenocopy the analgesic and anosmic effects observed in the KO mice.

Investigating Pain Mechanisms: Conditional KO models allow for the dissection of Nav1.7's

role in different neuronal populations (e.g., sensory vs. sympathetic neurons) and in various

pain states (e.g., inflammatory vs. neuropathic pain).

Studying Olfaction: The anosmic phenotype provides a model for investigating the molecular

mechanisms of smell and the role of ion channels in olfactory signal transduction.

Biomarker Discovery: Characterizing the molecular and behavioral phenotype of KO mice

can help identify translatable biomarkers for assessing the efficacy of Nav1.7-targeted

therapies in clinical trials.
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Workflow for validating Nav1.7 inhibitor specificity.

Signaling Pathways Involving Nav1.7
Nav1.7 channels are voltage-gated sodium channels that are densely expressed in the

peripheral terminals of nociceptive DRG neurons. They have rapid activation and slow closed-

state inactivation properties, making them ideal for amplifying sub-threshold depolarizations

and setting the firing threshold for action potentials in response to noxious stimuli.

Interestingly, recent research has shown that the analgesia in Nav1.7 null mutants is not simply

due to silenced peripheral nociceptors. While peripheral nerve firing is reduced, it is not absent.

The primary mechanism of analgesia appears to be a central, opioid-dependent inhibition of
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neurotransmitter (e.g., glutamate and substance P) release from nociceptor terminals in the

spinal cord. This analgesia can be substantially reversed by opioid antagonists.
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Nav1.7 role in peripheral and central pain signaling.

Detailed Experimental Protocols
Protocol 1: Hot Plate Test for Thermal Nociception
This protocol assesses the response to a constant, painful thermal stimulus.

Materials:

Hot plate apparatus with adjustable temperature and a timer.

Plexiglass cylinder to confine the mouse on the plate.

Nav1.7 KO and WT littermate control mice.

Procedure:

Set the hot plate surface temperature to 52 ± 0.5°C.

Habituate the mice to the testing room for at least 30-60 minutes before the experiment.

Place a mouse gently onto the hot plate surface, enclosed by the plexiglass cylinder, and

immediately start the timer.
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Observe the mouse for nocifensive behaviors, such as hind paw licking, shaking, or jumping.

Stop the timer at the first sign of a nocifensive behavior and record the latency in seconds.

To prevent tissue damage, implement a cut-off time of 30 seconds. If the mouse does not

respond by the cut-off time, remove it from the plate and record the latency as 30 seconds.

Allow at least 15-20 minutes between trials if re-testing the same animal.

Test all animals from KO and WT groups, ensuring the experimenter is blind to the genotype.

Protocol 2: Von Frey Test for Mechanical Sensitivity
This protocol measures the mechanical withdrawal threshold using calibrated filaments.

Materials:

Set of calibrated von Frey filaments (e.g., Stoelting).

Elevated mesh platform with enclosures for individual mice.

Nav1.7 KO and WT littermate control mice.

Procedure:

Place mice in the individual enclosures on the elevated mesh platform and allow them to

acclimate for at least 30-60 minutes until exploratory behavior ceases.

Starting with a mid-range filament (e.g., 0.6 g), apply the filament from underneath to the

plantar surface of the hind paw until it just buckles. Hold for 3-5 seconds.

A positive response is a sharp withdrawal, flinching, or licking of the paw.

Use the "up-down" method to determine the 50% withdrawal threshold.

If there is a positive response, use the next smaller filament.

If there is no response, use the next larger filament.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Continue this pattern until at least 6 responses around the threshold have been recorded.

Calculate the 50% paw withdrawal threshold (in grams) using the formula described by

Chaplan et al. (1994).

Protocol 3: Buried Food Test for Olfactory Function
This assay tests the mouse's ability to use olfactory cues to find a food reward.

Materials:

Standard clean mouse cages with fresh bedding (approx. 3 cm deep).

Palatable food treat (e.g., a small piece of cookie or cereal).

Stopwatch.

Nav1.7 KO and WT littermate control mice.

Procedure:

Food-deprive the mice for 12-16 hours overnight, with water available ad libitum.

Habituate the mouse to the test cage (with no food) for 5 minutes on the day prior to testing.

On the test day, bury a single food treat approximately 1 cm beneath the surface of the

bedding in a corner of a clean test cage.

Gently place a single mouse in the opposite corner of the cage and start the stopwatch.

Record the latency (time in seconds) for the mouse to find and uncover the food treat.

Set a maximum trial duration of 10-15 minutes (600-900 seconds). If the mouse does not

find the food within this time, end the trial and record the maximum latency.

Use a fresh cage, bedding, and food treat for each mouse to avoid olfactory cues from

previous subjects.
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Protocol 4: Whole-Cell Patch-Clamp of DRG Neurons
This protocol allows for the electrophysiological characterization of sensory neurons isolated

from KO and WT mice.

Materials:

Dissection microscope and tools.

Enzyme solution (e.g., collagenase/dispase).

Culture medium (e.g., DMEM/F12) and poly-L-lysine coated coverslips.

Patch-clamp rig (amplifier, micromanipulator, perfusion system).

Borosilicate glass pipettes.

Extracellular and intracellular recording solutions.

Procedure:

DRG Neuron Isolation and Culture:

Euthanize a mouse (KO or WT) according to approved institutional protocols.

Dissect the dorsal root ganglia (DRG) from the lumbar region and place them in ice-cold

Hank's Balanced Salt Solution (HBSS).

Digest the ganglia in an enzyme solution (e.g., 1 mg/mL collagenase and 0.2 mg/mL

trypsin) at 37°C for 30-60 minutes.

Gently triturate the ganglia with fire-polished pipettes to dissociate the neurons.

Plate the dissociated neurons onto poly-L-lysine coated coverslips and culture for 12-24

hours before recording.

Electrophysiological Recording:
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Transfer a coverslip with adherent neurons to the recording chamber on the microscope

stage and perfuse with extracellular solution.

Identify small-diameter sensory neurons (typically <25 µm) for recording.

Pull glass microelectrodes to a resistance of 3-5 MΩ and fill with intracellular solution.

Approach a neuron with the micropipette and form a giga-ohm seal.

Rupture the cell membrane to achieve whole-cell configuration.

In voltage-clamp mode, hold the cell at a potential of -80 mV and apply depolarizing

voltage steps to elicit sodium currents.

Apply 200 nM TTX to the bath to isolate the TTX-sensitive component of the current,

which is largely contributed by Nav1.7.

In current-clamp mode, inject current steps to measure the rheobase (current required to

elicit an action potential) and firing properties.

Compare current densities, voltage-dependence of activation/inactivation, and firing

properties between neurons from KO and WT mice.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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